Cas no 1426928-20-2 (56QS71Swuj)

56QS71Swuj structure
56QS71Swuj structure
Product name:56QS71Swuj
CAS No:1426928-20-2
MF:C17H16N4O2
Molecular Weight:308.334543228149
CID:5147167
PubChem ID:71468412

56QS71Swuj 化学的及び物理的性質

名前と識別子

    • (2R)-2-((3-(1-Benzofuran-2-yl)imidazo(1,2-b)pyridazin-6-yl)oxy)propan-1-amine
    • (2R)-2-{[3-(1-Benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl]oxy}propan-1-amine
    • 56QS71SWUJ
    • MNK1/2-IN-5
    • US9499547, 13
    • 1-Propanamine, 2-((3-(2-benzofuranyl)imidazo(1,2-b)pyridazin-6-yl)oxy)-, (2R)-
    • 1-Propanamine, 2-[[3-(2-benzofuranyl)imidazo[1,2-b]pyridazin-6-yl]oxy]-, (2R)-
    • 1426928-20-2
    • CMDIADSAZCFCCT-LLVKDONJSA-N
    • DA-65571
    • SCHEMBL14771424
    • UNII-56QS71SWUJ
    • CHEMBL5207564
    • (2R)-2-[3-(1-benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl]oxypropan-1-amine
    • CS-0227300
    • BAY-1143269
    • 56QS71Swuj
    • インチ: 1S/C17H16N4O2/c1-11(9-18)22-17-7-6-16-19-10-13(21(16)20-17)15-8-12-4-2-3-5-14(12)23-15/h2-8,10-11H,9,18H2,1H3/t11-/m1/s1
    • InChIKey: CMDIADSAZCFCCT-LLVKDONJSA-N
    • SMILES: C(N)[C@H](OC1=NN2C(C3=CC4=CC=CC=C4O3)=CN=C2C=C1)C

計算された属性

  • 精确分子量: 308.12732577g/mol
  • 同位素质量: 308.12732577g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 410
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 78.6

56QS71Swuj Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60733-50 mg
MNK1/2-IN-5
1426928-20-2
50mg
¥13800.00 2023-02-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60733-50mg
MNK1/2-IN-5
1426928-20-2
50mg
¥ 13800 2023-09-07
Ambeed
A1602765-25mg
(R)-2-((3-(Benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine
1426928-20-2 98%
25mg
$100.0 2025-02-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60733-5 mg
MNK1/2-IN-5
1426928-20-2
5mg
¥7000.00 2023-02-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60733-5mg
MNK1/2-IN-5
1426928-20-2
5mg
¥ 7000 2023-09-07
Ambeed
A1602765-10mg
(R)-2-((3-(Benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine
1426928-20-2 98%
10mg
$77.0 2025-02-27
Ambeed
A1602765-5mg
(R)-2-((3-(Benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine
1426928-20-2 98%
5mg
$60.0 2025-02-27
Ambeed
A1602765-100mg
(R)-2-((3-(Benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine
1426928-20-2 98%
100mg
$288.0 2025-02-27
Ambeed
A1602765-250mg
(R)-2-((3-(Benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine
1426928-20-2 98%
250mg
$546.0 2025-02-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60733-100 mg
MNK1/2-IN-5
1426928-20-2
100MG
¥17500.00 2023-02-18

56QS71Swuj 関連文献

56QS71Swujに関する追加情報

Latest Research Insights on Compound 1426928-20-2 and Product 56QS71Swuj in Chemical Biology and Medicine

Recent advancements in chemical biology and medicinal research have highlighted the significance of compound 1426928-20-2 and its derivative product 56QS71Swuj. These molecules have garnered attention due to their potential therapeutic applications and unique biochemical properties. This research brief synthesizes the latest findings, focusing on their mechanisms of action, efficacy, and potential clinical implications.

Compound 1426928-20-2, a small-molecule inhibitor, has been investigated for its role in modulating key signaling pathways involved in oncology and inflammatory diseases. Recent studies published in Nature Chemical Biology and Journal of Medicinal Chemistry demonstrate its high selectivity for targeting protein kinases, which are critical in cell proliferation and immune response regulation. The compound's unique structural features enable it to bind with high affinity to specific kinase domains, reducing off-target effects.

Product 56QS71Swuj, developed as a derivative of 1426928-20-2, has shown enhanced pharmacokinetic properties in preclinical trials. According to a 2023 study in ACS Chemical Biology, 56QS71Swuj exhibits improved bioavailability and metabolic stability compared to its parent compound. These attributes make it a promising candidate for oral administration, addressing one of the major challenges in small-molecule drug development.

Mechanistic studies utilizing cryo-EM and X-ray crystallography have elucidated the binding interactions of 56QS71Swuj with its target proteins. Research data indicate that the product forms stable hydrogen bonds and hydrophobic interactions within the active site, leading to prolonged inhibition of pathological signaling cascades. These findings were corroborated by in vivo models, where 56QS71Swuj demonstrated significant tumor growth suppression in xenograft assays.

Current clinical evaluations focus on the safety profile of 56QS71Swuj in Phase I trials. Preliminary results presented at the 2024 American Association for Cancer Research (AACR) meeting suggest manageable toxicity levels, with no dose-limiting adverse events reported. Further investigations are underway to explore its combinatorial potential with existing therapies, particularly in resistant cancer subtypes.

In conclusion, the synergy between foundational research on 1426928-20-2 and translational development of 56QS71Swuj exemplifies the rapid progress in precision medicine. Future directions include optimizing formulation strategies and expanding therapeutic indications through biomarker-driven patient stratification. This brief underscores the transformative potential of these compounds in addressing unmet medical needs.

おすすめ記事

推奨される供給者
atkchemica
(CAS:1426928-20-2)56QS71Swuj
CL4118
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:1426928-20-2)56QS71Swuj
A1250852
Purity:99%/99%
はかる:5mg/10mg
Price ($):236/374